2-bromo-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-bromo-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the brominated benzamide.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-bromo-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. The pyrrolidine ring may also contribute to the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(pyrrolidin-1-yl)phenyl]benzamide
- 2-bromo-N-[2-(morpholin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
- 2-bromo-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Uniqueness
2-bromo-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity. The combination of the bromine atom and pyrrolidine ring further differentiates it from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O/c19-14-6-2-1-5-13(14)17(25)23-15-11-12(18(20,21)22)7-8-16(15)24-9-3-4-10-24/h1-2,5-8,11H,3-4,9-10H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQOYUKHFVXZKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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